molecular formula C9H8ClNO2S B1363430 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene CAS No. 306935-82-0

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene

Cat. No.: B1363430
CAS No.: 306935-82-0
M. Wt: 229.68 g/mol
InChI Key: BQNKXQJYPPPUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene typically involves the reaction of 1-chloro-2,5-dimethoxybenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 1-chloro-2,5-dimethoxybenzene

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Chemical Reactions Analysis

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function and activity of the target biomolecule, providing insights into its biological role.

Comparison with Similar Compounds

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Lacks the chloro and methoxy groups, making it less specific in its reactivity.

    4-Isothiocyanato-2,5-dimethoxybenzene: Similar structure but without the chloro group, which may affect its reactivity and selectivity.

    1-Chloro-4-isothiocyanato-2-methoxybenzene: Contains only one methoxy group, potentially altering its chemical properties and applications.

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-8-4-7(11-5-14)9(13-2)3-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNKXQJYPPPUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=C=S)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370906
Record name 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-82-0
Record name 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.